3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine
Description
Significance of the Pyrazolo[1,5-a]pyrimidine (B1248293) Core in Chemical Sciences
The pyrazolo[1,5-a]pyrimidine structural motif, a fused, rigid, and planar N-heterocyclic system, is a cornerstone in medicinal chemistry and has increasingly attracted interest in materials science. eurjchem.comnih.gov This privileged scaffold is integral to the design of combinatorial libraries for drug discovery due to its synthetic versatility, which allows for structural modifications at various positions (2, 3, 5, 6, and 7). eurjchem.comnih.gov
Historically, the significance of pyrazolo[1,5-a]pyrimidines grew substantially as they were identified as potent inhibitors of various enzymes, particularly protein kinases. nih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysfunction is often implicated in diseases like cancer, making them important drug targets. nih.govrsc.org Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been developed as therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties. eurjchem.comnih.gov
Several commercially available drugs feature the pyrazolo[1,5-a]pyrimidine core, underscoring its therapeutic importance. Examples include:
Zaleplon and Indiplon: Sedative and hypnotic agents. nih.gov
Ocinaplon: An anxiolytic agent. nih.gov
Dinaciclib and Ribociclib: Cyclin-dependent kinase (CDK) inhibitors used in cancer therapy. mdpi.com
Larotrectinib and Entrectinib: Tropomyosin receptor kinase (Trk) inhibitors for treating solid tumors with NTRK gene fusions. mdpi.com
Beyond medicine, these compounds are also explored for their unique photophysical properties, with applications as fluorescent probes and in materials science. nih.govrsc.org
Overview of Functionalized Pyrazolo[1,5-a]pyrimidine Derivatives in Research
The broad utility of the pyrazolo[1,5-a]pyrimidine scaffold has spurred extensive research into its functionalization. Scientists have developed numerous synthetic strategies to introduce a wide array of chemical groups onto the core structure, thereby modulating its physicochemical and biological properties.
The primary synthetic route involves the cyclocondensation reaction between 3-aminopyrazole (B16455) derivatives and various 1,3-bielectrophilic compounds like β-dicarbonyls or their equivalents. eurjchem.com Post-synthesis functionalization is also common, with methods like palladium-catalyzed cross-coupling (e.g., Suzuki and Sonogashira reactions) and C-H functionalization being employed to introduce aryl, alkynyl, and other substituents. nih.gov
Recent research has focused on creating diverse libraries of these derivatives to explore structure-activity relationships (SAR). For instance, substitutions at the C7 position with groups like morpholine (B109124) have been shown to be crucial for activity against certain kinases. nih.govmdpi.com Similarly, modifications at the C3 and C5 positions have been systematically explored to enhance potency and selectivity for targets such as Pim-1 kinase and Tropomyosin receptor kinases (TRKs). mdpi.comnih.gov The introduction of a picolinamide (B142947) substituent at the C3 position, for example, significantly enhanced Trk inhibitory activity. mdpi.com
The following table summarizes some of the researched functionalizations and their targeted applications:
| Position of Functionalization | Type of Substituent | Research Application/Target |
| C3 | Picolinamide, Pyrazolyl | Tropomyosin receptor kinase (Trk) inhibition mdpi.comnih.gov |
| C5 | Indole | Phosphoinositide 3-kinase δ (PI3Kδ) inhibition nih.govmdpi.com |
| C7 | Morpholine | PI3Kδ and Trk inhibition mdpi.comnih.gov |
| C7 | Aryl groups | Anticancer activity, Fluorescent probes nih.govrsc.org |
| C5, C7 | Dichloro | Synthetic intermediate for further substitution nih.gov |
Research Rationale for Investigating 3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine
While direct and extensive research on this compound is not widely published, the rationale for its investigation is scientifically sound and can be inferred from established chemical principles and the known reactivity of its constituent parts.
The primary motivation for synthesizing this compound lies in its potential as a versatile synthetic intermediate . The chloromethyl group (-CH₂Cl) is a well-known reactive handle in organic synthesis. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This allows for the facile introduction of the entire pyrazolo[1,5-a]pyrimidine scaffold onto a wide variety of molecules.
The investigation of this compound is driven by its utility in:
Alkylation Reactions: It can act as an alkylating agent for various nucleophiles, such as amines, phenols, thiols, and carbanions. This enables the synthesis of a new class of functionalized pyrazolo[1,5-a]pyrimidine derivatives where a substituent is linked to the 3-position via a methylene bridge.
Drug Discovery and SAR Studies: As noted, substitutions at the 3-position are critical for the biological activity of many pyrazolo[1,5-a]pyrimidine-based inhibitors. mdpi.com The use of this compound would allow medicinal chemists to systematically build a library of compounds with diverse functionalities tethered to the 3-position, facilitating detailed SAR studies to optimize potency and selectivity for specific biological targets.
Development of Novel Ligands and Probes: The ability to attach this heterocyclic core to other molecules can be used to develop new ligands for metal catalysis or fluorescent probes for biological imaging, leveraging the inherent properties of the pyrazolo[1,5-a]pyrimidine system. nih.govrsc.org
The synthesis of related compounds, such as 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, highlights the feasibility and interest in incorporating chloromethyl groups into this scaffold to create building blocks for developing new anti-tumor drugs. nih.gov The reactivity of the chloromethyl group provides a straightforward pathway to expand the chemical space around this privileged heterocyclic core.
Properties
IUPAC Name |
3-(chloromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKXWOAANIKTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)CCl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 3 Chloromethyl Pyrazolo 1,5 a Pyrimidine
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group at the C-3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring is an active site for nucleophilic substitution (S(_N)2) reactions. The carbon atom of the chloromethyl group is electrophilic, readily reacting with various nucleophiles to displace the chloride anion. This reactivity allows for the introduction of a wide array of functional groups, leading to the generation of extensive libraries of novel compounds.
While specific literature on the nucleophilic substitution of 3-(chloromethyl)pyrazolo[1,5-a]pyrimidine is not abundant, the reactivity of analogous systems provides significant insight. For instance, studies on the isomeric 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine show that the chloromethyl group can be displaced by nucleophiles like amines, although it is less reactive than a chloro substituent on the pyrimidine (B1678525) ring. mdpi.com Treatment of this related compound with methylamine (B109427) first resulted in the substitution of the C4-chloro group, with substitution at the chloromethyl position occurring subsequently, particularly with an excess of the nucleophile. mdpi.com This suggests a pathway for controlled, sequential functionalization.
The reaction of this compound with primary and secondary amines is expected to yield the corresponding 3-(aminomethyl)pyrazolo[1,5-a]pyrimidine derivatives. These reactions typically proceed by nucleophilic attack of the amine's lone pair of electrons on the benzylic-like carbon of the chloromethyl group. Similarly, thiols and their corresponding thiolates, which are potent nucleophiles, can react to form 3-(thiomethyl) derivatives. These derivatization strategies are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of the parent molecule.
Table 1: Predicted Products of Nucleophilic Substitution with Various Amines and Thiols
| Nucleophile | Reagent Name | Predicted Product Name |
| Amines | ||
| Morpholine (B109124) | Morpholine | 3-(Morpholinomethyl)pyrazolo[1,5-a]pyrimidine |
| Piperidine | Piperidine | 3-(Piperidin-1-ylmethyl)pyrazolo[1,5-a]pyrimidine |
| Methylamine | Methylamine | 3-((Methylamino)methyl)pyrazolo[1,5-a]pyrimidine |
| Aniline | Aniline | 3-((Phenylamino)methyl)pyrazolo[1,5-a]pyrimidine |
| Thiols | ||
| Thiophenol | Thiophenol | 3-((Phenylthio)methyl)pyrazolo[1,5-a]pyrimidine |
| Ethanethiol | Ethanethiol | 3-((Ethylthio)methyl)pyrazolo[1,5-a]pyrimidine |
Table 2: Representative Novel Pyrazolo[1,5-a]pyrimidine Derivatives via Nucleophilic Substitution
| Derivative Class | Example Structure Name | Potential Application Area |
| Aminomethyl Derivatives | 4-((Pyrazolo[1,5-a]pyrimidin-3-yl)methyl)morpholine | Kinase Inhibition, CNS Agents |
| Thiomethyl Derivatives | 3-((Phenylthio)methyl)pyrazolo[1,5-a]pyrimidine | Antitumor Agents |
| Alkoxy Derivatives | 3-(Methoxymethyl)pyrazolo[1,5-a]pyrimidine | Material Science, Photophysics |
Oxidation Reactions
The chloromethyl group can be oxidized to afford the corresponding aldehyde (3-formylpyrazolo[1,5-a]pyrimidine) and carboxylic acid (pyrazolo[1,5-a]pyrimidine-3-carboxylic acid). While direct oxidation of the 3-chloromethyl group on this specific scaffold is not detailed in the available literature, analogous transformations on the pyrazolo[1,5-a]pyrimidine core are well-documented. For instance, a primary alcohol at the C(2) position of the ring has been successfully oxidized to an aldehyde using reagents like Dess-Martin periodinane. nih.govmdpi.com Standard methods for oxidizing benzylic halides, such as the Sommelet reaction (using hexamine) or oxidation with dimethyl sulfoxide (B87167) (DMSO), are expected to be applicable. Further oxidation of the resulting aldehyde to a carboxylic acid can be achieved with common oxidizing agents like potassium permanganate (B83412) or chromic acid.
Table 3: Potential Oxidation Reactions and Products
| Starting Material | Reagent(s) | Product |
| This compound | Dess-Martin Periodinane (via intermediate alcohol) or DMSO | 3-Formylpyrazolo[1,5-a]pyrimidine |
| 3-Formylpyrazolo[1,5-a]pyrimidine | Potassium Permanganate (KMnO₄) | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Reduction Reactions
Reduction of the 3-chloromethyl group would yield the 3-methyl-pyrazolo[1,5-a]pyrimidine derivative. This transformation removes the reactive chloride handle and can be useful for establishing SAR. The pyrazolo[1,5-a]pyrimidine nucleus is stable under various reductive conditions. For example, ester groups on the scaffold have been reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) without affecting the heterocyclic core. mdpi.com Therefore, standard methods for the reduction of alkyl halides, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride transfer agents, are expected to be effective for converting the 3-chloromethyl group to a methyl group.
Electrophilic Reactions on the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine ring system is susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental results show that the C-3 position is the most electron-rich and thus the most reactive site for electrophilic attack on the unsubstituted parent ring. cdnsciencepub.comresearchgate.net Bromination and nitration under strongly acidic conditions (e.g., mixed nitric and sulfuric acids) predominantly yield the 3-substituted product. cdnsciencepub.comresearchgate.net
In this compound, the most reactive C-3 position is already substituted. Therefore, electrophilic substitution is predicted to occur at the next most activated position. Studies on the parent system show that the C-6 position is the second site prone to electrophilic attack, leading to 3,6-dibromo species upon further bromination. cdnsciencepub.comdocumentsdelivered.com Furthermore, under specific conditions such as nitration with nitric acid in acetic anhydride, substitution can be directed to the C-6 position even in the unsubstituted ring. cdnsciencepub.comresearchgate.net Consequently, electrophiles like nitronium ions (NO₂⁺) or bromonium ions (Br⁺) are expected to react at the C-6 position of the this compound core.
Table 4: Predicted Electrophilic Substitution Reactions
| Reaction | Reagent(s) | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | 3-(Chloromethyl)-6-nitropyrazolo[1,5-a]pyrimidine |
| Bromination | Br₂ / Acetic Acid | 6-Bromo-3-(chloromethyl)pyrazolo[1,5-a]pyrimidine |
| Iodination | I₂ / Oxidizing Agent | 3-(Chloromethyl)-6-iodopyrazolo[1,5-a]pyrimidine |
| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | 6-Acyl-3-(chloromethyl)pyrazolo[1,5-a]pyrimidine |
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrimidine Systems
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies
No specific DFT studies for 3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine are available.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer
Data on the HOMO-LUMO gap and charge transfer characteristics for this compound have not been reported.
Electronic Property Characterization (e.g., Electric Dipole Moment)
The electric dipole moment and other electronic properties of this compound have not been computationally determined in published literature.
Geometrical and Structural Parameter Analysis
Detailed geometrical and structural parameters from computational analysis of this compound are not available.
Molecular Electrostatic Potential (MEP) Analysis
MEP analysis for this compound has not been documented.
Molecular Modeling and Docking Simulations
No specific molecular modeling or docking simulation studies have been published for this compound.
Ligand-Target Interaction Profiling
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to its molecular target. For pyrazolo[1,5-a]pyrimidine (B1248293) systems, docking studies have been instrumental in elucidating their interactions with various biological targets, particularly protein kinases, which are crucial in cancer therapy. ekb.egnih.gov
Studies have shown that the pyrazolo[1,5-a]pyrimidine scaffold is adept at fitting into the ATP-binding pocket of many kinases. nih.gov Key interactions often involve hydrogen bonds between the nitrogen atoms in the heterocyclic core and amino acid residues in the hinge region of the kinase. nih.govmdpi.com For instance, in the inhibition of PI3Kδ, a crucial hydrogen bond is frequently observed between the oxygen atom of a morpholine (B109124) substituent at the C7 position and the amino acid Val-828 in the hinge region. nih.govmdpi.com Similarly, when targeting Tropomyosin Receptor Kinase (Trk), the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue. nih.gov
The versatility of the scaffold allows for substitutions at multiple positions (C2, C3, C5, and C7), which can be tailored to interact with different regions of the binding site to enhance potency and selectivity. ekb.egnih.gov Docking studies for derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) have revealed that the core heterocyclic ring overlaps significantly with the adenine (B156593) group of ATP, mimicking the natural substrate. nih.gov These computational models provide a visual and energetic understanding of how structural modifications influence binding affinity, guiding further synthetic efforts. mdpi.comekb.eg
| Target Protein | Pyrazolo[1,5-a]pyrimidine Derivative Feature | Key Interacting Residue(s) | Interaction Type | Source |
|---|---|---|---|---|
| PI3Kδ | 7-morpholine group | Val-828 | Hydrogen Bond | nih.govmdpi.commdpi.com |
| PI3Kδ | C5-indole group | Asp-787 | Hydrogen Bond | mdpi.com |
| CDK2 | Pyrazolo[1,5-a]pyrimidine core | Leu83A | Hydrogen Bond | nih.gov |
| TrkA | Pyrazolo[1,5-a]pyrimidine core | Met592 | Hydrogen Bond | nih.govnih.gov |
| DNA Gyrase | Various derivatives | Not specified | Lower binding energy | johnshopkins.edu |
| MurA Enzyme | Arylazopyrazolo[1,5-a]pyrimidines | Not specified | Inhibition (IC50 = 3.27 µg/mL) | acs.org |
Rational Design of Pyrazolo[1,5-a]pyrimidine-Based Agents
The insights gained from ligand-target interaction profiling are fundamental to the rational design of new therapeutic agents. By understanding the specific structural requirements for potent and selective binding, chemists can design molecules with improved pharmacological profiles. mdpi.com This process often involves a synergistic cycle of computational modeling, chemical synthesis, and biological evaluation.
For example, after identifying the importance of the hinge-binding interaction, researchers have focused on maintaining the core pyrazolo[1,5-a]pyrimidine scaffold while introducing a variety of substituents to explore other pockets within the target's active site. nih.govmdpi.com The design of dual CDK2/TRKA inhibitors was based on preserving the pyrazolopyrimidine scaffold found in existing drugs to maintain hydrogen bonding with key residues (Leu83A in CDK2 and Met592 in TRKA). nih.gov
Structure-activity relationship (SAR) studies are greatly enhanced by computational models. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of pyrazolo[1,5-a]pyrimidine inhibitors. nih.gov These models can generate contour maps that indicate which regions of the molecule are sensitive to steric, hydrophobic, or hydrogen-bonding modifications, providing a clear roadmap for optimization. nih.gov This approach led to the identification of key features for CDK2 inhibition, such as the favorability of bulky, hydrophobic groups at certain positions and the crucial role of a 7-N-aryl substitution for boosting activity. nih.gov This targeted approach minimizes the trial-and-error nature of traditional synthesis and can lead to the rapid development of clinical candidates. nih.gov
Computational Prediction of Synthetic Regioselectivity
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. These reactions can potentially lead to different regioisomers, and controlling the regioselectivity is crucial for obtaining the desired product. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting and rationalizing the observed regioselectivity in these syntheses. rsc.orgresearchgate.net
DFT calculations at levels such as B3LYP/6-31G* can be used to explore the reaction mechanism, calculate the activation energies for different possible pathways, and determine the thermodynamic stability of the resulting products. rsc.orgresearchgate.net The favored reaction pathway is typically the one with the lowest activation energy barrier.
Studies have used DFT to analyze the reaction between 3,5-diaminopyrazoles and various reagents to form substituted pyrazolo[1,5-a]triazines, a related system. The calculations of activation energy, natural atomic charges, and Fukui indexes correctly rationalized the experimentally observed regioselectivity. researchgate.net Similarly, the reaction of 1,2-allenic ketones with aminopyrazoles showed excellent regioselectivity, a phenomenon that was successfully explored and explained using the B3LYP/6-31G* level of theory. rsc.org These theoretical studies not only explain experimental outcomes but also predict the results of new, untested reactions, thereby guiding synthetic strategy. researchgate.netresearchgate.net
Computational Pharmacokinetic Property Prediction for Pyrazolo[1,5-a]pyrimidine Derivatives
Beyond predicting binding affinity, computational methods are extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. johnshopkins.edusemanticscholar.org These in silico predictions are vital for identifying potential liabilities early in the drug discovery process, saving significant time and resources.
Various software tools are employed to calculate key pharmacokinetic parameters for pyrazolo[1,5-a]pyrimidine derivatives based on their chemical structures. nih.govresearchgate.net Important predicted properties include:
Human Intestinal Absorption (HIA): Predicts how well the compound will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound is likely to enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major enzymes in drug metabolism.
Drug-likeness Scores: Evaluates the compound's structure against known drugs to assess its potential as an oral drug candidate. johnshopkins.edu
For instance, in silico ADME studies on various pyrazolo[1,5-a]pyrimidine derivatives have been conducted to evaluate their potential as antimicrobial or anticancer agents. mdpi.comjohnshopkins.edu These studies predict physicochemical properties and bioavailability scores, helping to select compounds with a higher probability of success in later clinical stages. johnshopkins.edumdpi.com
| Compound/Series | Predicted Property | Finding | Source |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives 12a and 12b | Pharmacokinetic and Toxicity Properties | Calculated and analyzed to support their potential as multi-target drug candidates. | semanticscholar.orgresearchgate.net |
| Pyrazolo[3,4-d]pyrimidine derivatives | Human Oral Absorption | Selected compounds showed high predicted oral absorption (>80%). | mdpi.com |
| Fused pyrazolo[1,5-a]pyrimidines | ADME and Toxicity | Some products possessed acceptable physicochemical properties and good drug-likeness scores. | johnshopkins.edu |
| Pyrazolo[1,5-a]pyrimidine derivatives (CDK2/TRKA inhibitors) | ADME (BOILED-Egg model) | Calculations included BBB permeation, HIA, and P-gp substrate assessment. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives 15 and 16 | ADMET Predictions | Both compounds showed high predicted cellular permeability, especially for intestinal cells. | rsc.org |
Biological Activities and Molecular Mechanisms of Pyrazolo 1,5 a Pyrimidine Derivatives
Anticancer Activity Research
The fight against cancer has been significantly advanced by the development of targeted therapies, and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have emerged as a promising class of anticancer agents. Their efficacy is often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer cells. nih.goveurjchem.com
Kinase Inhibition Mechanisms (e.g., CDK2, TRKA)
A primary mechanism through which pyrazolo[1,5-a]pyrimidines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDKs are central to the regulation of cell proliferation, and their abnormal activity is a common feature of many cancers. nih.gov Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK2. For instance, a compound designated as BS-194 demonstrated high potency, inhibiting CDK2 with an IC₅₀ value of 3 nmol/L. nih.gov In another study, compounds 6t and 6s showed significant dual inhibitory activity against both CDK2 and TRKA, with IC₅₀ values against CDK2 of 0.09 µM and 0.23 µM, respectively. nih.govbohrium.com These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. nih.gov
Tropomyosin Receptor Kinase A (TRKA) Inhibition: TRK kinases are another important target in cancer therapy, particularly in tumors with NTRK gene fusions. nih.gov The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers. nih.gov Research has shown that derivatives with this core can be highly effective TRK inhibitors. For example, two compounds, 8 and 9 , exhibited excellent enzymatic inhibition of TrkA, both with an IC₅₀ of 1.7 nM. nih.gov The design of these inhibitors often involves strategic substitutions on the pyrazolo[1,5-a]pyrimidine ring to enhance potency and selectivity. nih.gov A study on 3-pyrazolyl-substituted derivatives identified compound 5n as a potent TRK inhibitor, designed to overcome clinical resistance. nih.gov
| Compound | Target Kinase | IC₅₀ | Reference |
|---|---|---|---|
| BS-194 | CDK2 | 3 nmol/L | nih.gov |
| 6t | CDK2 | 0.09 µM | nih.govbohrium.com |
| 6s | CDK2 | 0.23 µM | nih.govbohrium.com |
| 6s | TRKA | 0.45 µM | nih.govbohrium.com |
| 8 | TRKA | 1.7 nM | nih.gov |
| 9 | TRKA | 1.7 nM | nih.gov |
Modulation of Cellular Proliferation Pathways
By inhibiting key kinases like CDK2, pyrazolo[1,5-a]pyrimidine derivatives directly interfere with the cellular machinery that drives proliferation. The inhibition of CDK2 prevents the phosphorylation of substrates like the Retinoblastoma (Rb) protein, which is a critical step for cells to progress from the G1 to the S phase of the cell cycle. nih.gov The compound BS-194 was shown to inhibit the phosphorylation of Rb and demonstrated potent antiproliferative activity across 60 different cancer cell lines, with a mean GI₅₀ (50% growth inhibition) of 280 nmol/L. nih.gov Furthermore, some derivatives have shown broad-spectrum anticancer activity; for example, compound 6n achieved a mean growth inhibition of 43.9% across 56 cell lines. nih.govbohrium.com
Induction of Apoptosis
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled growth. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to re-sensitize cancer cells to this process. The inhibition of critical survival pathways through kinase inhibition can trigger the apoptotic cascade. For instance, the inhibition of CDK7 by related pyrazolo[4,3-d]pyrimidine derivatives has been shown to induce apoptosis in a dose- and time-dependent manner in leukemia cell lines. eatris.cz The ability of these compounds to induce apoptosis is a key component of their therapeutic potential.
Cell Cycle Perturbation Studies
Consistent with their role as CDK inhibitors, pyrazolo[1,5-a]pyrimidine derivatives have been shown to cause disruptions in the normal progression of the cell cycle. Cell-based studies with the CDK inhibitor BS-194 led to a block in the S and G2/M phases of the cell cycle. nih.gov This is a direct consequence of inhibiting CDKs that are required for the transitions between these phases. Such a cell cycle arrest prevents cancer cells from dividing and can ultimately lead to cell death.
Antimicrobial Activity Research
In addition to their anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their potential as antimicrobial agents, offering a scaffold for the development of new drugs to combat bacterial infections. researchgate.netnih.gov
Antibacterial Spectrum and Efficacy
A number of pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of antibacterial activity. In one study, newly synthesized compounds showed that derivatives 5a and 16d were more potent than the antibiotic tetracycline (B611298) against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Another study found that the 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 exhibited a good antibacterial spectrum with Minimum Inhibitory Concentration (MIC) values ranging from 0.187 to 0.50 µg/mL. nih.gov The mechanism of action for some of these compounds is believed to be the inhibition of essential bacterial enzymes, such as RNA polymerase or MurA, which is involved in cell wall synthesis. researchgate.netnih.gov
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 5a | B. subtilis, S. aureus, P. aeruginosa, E. coli | More potent than tetracycline | researchgate.net |
| 16d | B. subtilis, S. aureus, P. aeruginosa, E. coli | More potent than tetracycline | researchgate.net |
| 6 | Various bacterial isolates | 0.187 - 0.50 µg/mL | nih.gov |
| 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidine | Various bacterial isolates | 2.6 - 2.8 µM | researchgate.net |
Antifungal Efficacy
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated notable efficacy against a variety of phytopathogenic fungi. nih.govamazonaws.com In one study, a series of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to inhibit the mycelial growth of five different fungal species. nih.gov
Several of these compounds exhibited significant antifungal activity. For instance, the 6,7-diarylpyrazolo[1,5-a]pyrimidine derivative known as 4j, which contains a 4'-trifluoromethyl group on the 6-phenyl ring, was particularly effective against Alternaria solani, showing an IC50 value of 17.11 µg/mL. nih.govamazonaws.com This was considerably more potent than the control fungicide, hymexazol, which had an IC50 value greater than 50 µg/mL. amazonaws.com Another derivative, 4h, displayed broad-spectrum activity, inhibiting the growth of Cytospora sp. and Fusarium solani with IC50 values of 27.32 µg/mL and 21.04 µg/mL, respectively. nih.govamazonaws.com
Furthermore, some derivatives showed promising activity against Botryosphaeria dothidea. Compound 11, for example, had an EC50 of 2.0 mg/L against this fungus, a potency significantly greater than that of the commercial fungicide azoxystrobin (B1666510) (44.9 mg/L). nih.gov The mechanism of action for some of these compounds involves disrupting the integrity of the fungal cell membrane, which increases its permeability and leads to the release of cellular contents and cell death. nih.gov
Table 1: Antifungal Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Fungal Strain | IC50 (µg/mL) |
|---|---|---|
| 4j | Alternaria solani | 17.11 |
| 4h | Cytospora sp. | 27.32 |
| 4h | Fusarium solani | 21.04 |
| 4k | Alternaria solani | 20.64 |
| 3f | Cytospora sp. | 44.83 |
Data sourced from multiple studies. nih.govamazonaws.com
Other Investigated Biological Potentials
Beyond their antifungal properties, pyrazolo[1,5-a]pyrimidine derivatives have been explored for a range of other therapeutic applications.
Several pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess significant antioxidant capabilities. nih.govbohrium.com In a study evaluating a series of these compounds, the 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative (compound 3l) demonstrated the highest antioxidant activity. nih.govbohrium.com This compound exhibited a total antioxidant capacity (TAC) of 83.09 mg gallic acid/g and an iron-reducing power (IRP) of 47.93 µg/ml. nih.govbohrium.com
The free radical scavenging activity of these compounds was assessed using DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govbohrium.com Compound 3l showed a DPPH scavenging IC50 of 18.77 µg/ml and an ABTS scavenging activity of 40.44%, which were comparable to the standard antioxidant ascorbic acid (DPPH IC50 of 4.28 µg/ml and ABTS of 38.84%). nih.govbohrium.com Another derivative, N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (compound 12b), also displayed notable antioxidant activity with a DPPH IC50 of 18.33 ± 0.04 μg mL−1 and an ABTS inhibition of 28.23 ± 0.06%. nih.gov
Table 2: Antioxidant Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | DPPH IC50 (µg/mL) | ABTS Inhibition (%) | Total Antioxidant Capacity (mg GAE/g) |
|---|---|---|---|
| Compound 3l | 18.77 | 40.44 | 83.09 |
| Compound 12b | 18.33 | 28.23 | 31.27 |
| Ascorbic Acid (Standard) | 4.28 | 38.84 | - |
Data sourced from multiple studies. nih.govbohrium.comnih.gov
The potential of pyrazolo[1,5-a]pyrimidine derivatives as anti-diabetic agents has been investigated, primarily through their inhibitory effects on α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. nih.govbohrium.com The 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative (compound 3l) was found to be a potent inhibitor of α-amylase, with a percent inhibition of 72.91 ± 0.14, which was slightly higher than the standard drug acarbose (B1664774) (67.92 ± 0.09%). nih.govbohrium.com
In another study, a series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their α-amylase inhibitory activity, with several compounds showing IC50 values in the range of 1.60 to 2.04 μM, comparable to acarbose (1.73 μM). researchgate.netresearchgate.net One sulfur-containing pyrazolo[3,4-d]pyrimidine derivative was identified as a highly active inhibitor of α-glucosidase, with an IC50 of 16.37 μM. eurjchem.comscite.ai
Table 3: Anti-diabetic Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Enzyme | Inhibition / IC50 | Standard Drug (Acarbose) |
|---|---|---|---|
| Compound 3l | α-amylase | 72.91% inhibition | 67.92% inhibition |
| Compound 8i | α-amylase | IC50 = 1.60 µM | IC50 = 1.73 µM |
| Sulfur derivative b | α-glucosidase | IC50 = 16.37 µM | - |
Data sourced from multiple studies. nih.govbohrium.comresearchgate.netresearchgate.neteurjchem.comscite.ai
The inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in this area. nih.govbohrium.com The 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative (compound 3l) displayed an acetylcholinesterase inhibition of 62.80 ± 0.06%. nih.govbohrium.com The anti-Alzheimer's potential of these compounds is often correlated with their antioxidant properties. researchgate.net
The anti-arthritic potential of pyrazolo[1,5-a]pyrimidine derivatives has been assessed through their ability to inhibit protein denaturation and proteinase activity, which are implicated in inflammatory conditions like arthritis. nih.govbohrium.com The 5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine derivative (compound 3i) demonstrated the highest anti-arthritic activity in one study, with inhibition percentages for protein denaturation and proteinase activity of 20.66 ± 0.00 and 26.42 ± 0.06, respectively. nih.govbohrium.comnih.gov In comparison, the standard drug diclofenac (B195802) sodium showed inhibitory activity of 49.33 ± 0.11% and 41.88 ± 0.09% against protein denaturation and proteinase activity, respectively. nih.gov
Table 4: Anti-arthritic Activity of a Selected Pyrazolo[1,5-a]pyrimidine Derivative
| Compound | Protein Denaturation Inhibition (%) | Proteinase Inhibition (%) |
|---|---|---|
| Compound 3i | 20.66 | 26.42 |
| Diclofenac Sodium (Standard) | 49.33 | 41.88 |
Data sourced from multiple studies. nih.govbohrium.comnih.gov
The anti-inflammatory potential of the pyrazolo[1,5-a]pyrimidine scaffold has been a subject of investigation. While direct studies on 3-(chloromethyl)pyrazolo[1,5-a]pyrimidine are limited in the provided context, research on related structures like pyrazolo[1,5-a]quinazolines offers insights. These compounds have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. nih.gov Some pyrazolo[1,5-a]quinazoline derivatives exhibited anti-inflammatory activity with IC50 values below 50 µM in cell-based assays. nih.gov This suggests that the broader pyrazolo[1,5-a]pyrimidine class of compounds holds promise for the development of novel anti-inflammatory agents.
General Enzyme and Receptor Interaction Studies
The chemical scaffold of pyrazolo[1,5-a]pyrimidine is a foundational structure in the development of a multitude of biologically active compounds. While direct and extensive research on the specific biological activities of the intermediate compound This compound is not detailed in publicly available scientific literature, its crucial role as a synthetic precursor allows for the creation of a wide array of derivatives that exhibit significant interactions with various enzymes and receptors. The introduction of the chloromethyl group at the 3-position provides a reactive site for further chemical modifications, leading to compounds with potent and selective biological effects. The following sections detail the enzyme and receptor interactions of these subsequent pyrazolo[1,5-a]pyrimidine derivatives.
The pyrazolo[1,5-a]pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to be readily modified to interact with a diverse range of biological targets. These derivatives have been extensively studied for their potential in treating a variety of diseases, most notably cancer, by targeting key proteins involved in cell signaling and proliferation.
A significant area of investigation for pyrazolo[1,5-a]pyrimidine derivatives is their activity as protein kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their dysregulation is a common feature in many diseases, including cancer. Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to act as both ATP-competitive and allosteric inhibitors of these enzymes.
One notable class of enzymes targeted by pyrazolo[1,5-a]pyrimidine derivatives is the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). Overexpression of Pim kinases is associated with various cancers, making them an attractive therapeutic target. Research has led to the development of potent and selective Pim-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. For instance, certain derivatives have demonstrated nanomolar inhibitory activity against Pim-1 and also show inhibitory effects on Flt-3 kinase, another important target in oncology.
Furthermore, derivatives of pyrazolo[1,5-a]pyrimidine have been engineered to be potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the delta (δ) isoform. The PI3K signaling pathway is crucial for cell proliferation, survival, and migration, and its overactivation is implicated in various cancers and inflammatory diseases. Docking studies have revealed that the pyrazolo[1,5-a]pyrimidine core, often with a morpholine (B109124) substituent at the 7-position, plays a key role in binding to the catalytic site of PI3Kδ. A critical interaction involves a hydrogen bond between the oxygen atom of the morpholine group and the amino acid Val-828 in the hinge region of the enzyme.
Another major focus of research has been on Tropomyosin receptor kinases (Trks), which are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) involved in the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent Trk inhibitors. Structural studies have shown that the pyrazolo[1,5-a]pyrimidine moiety is essential for interacting with the hinge region of the kinase, specifically forming a hydrogen bond with the Met592 residue.
Cyclin-dependent kinases (CDKs) are another important family of enzymes targeted by pyrazolo[1,5-a]pyrimidine derivatives. CDKs are central to the regulation of the cell cycle, and their abnormal activity is a hallmark of cancer. Specific derivatives have been identified as potent inhibitors of CDK1, CDK2, and CDK9. For example, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, shows high potency against CDK2. Molecular docking studies have been employed to understand the binding mechanism of these derivatives within the CDK2 active site.
In addition to the aforementioned kinases, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of other enzymes and as binders for various receptors. For instance, they have been explored as B-cell lymphoma 6 (BCL6) binders, which is a transcriptional repressor and a therapeutic target in diffuse large B-cell lymphoma. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the generation of large libraries of compounds that can be screened against a wide range of biological targets, leading to the discovery of novel therapeutic agents.
Enzyme and Receptor Interaction Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative Class | Target Enzyme/Receptor | Activity (IC50) | Key Molecular Interactions |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivatives | Pim-1 Kinase | Nanomolar range | Dual inhibition with Flt-3 kinase. |
| 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives | PI3Kδ | 0.5 µM to 45 µM | Hydrogen bond between morpholine oxygen and Val-828 in the hinge region. |
| Picolinamide-substituted Pyrazolo[1,5-a]pyrimidine Derivatives | TrkA | 1.7 nM | Hydrogen bond between the pyrazolo[1,5-a]pyrimidine N1 atom and Met592 in the hinge region. |
| Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) | CDK2 | 3 nM | Inhibition of CDK substrates Rb and RNA polymerase II C-terminal domain. |
| 3-Pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives | TRKAG667C | 2.3 nM | Designed to overcome clinically acquired resistance in TRK mutations. |
| Pyrazolo[1,5-a]pyrimidine Derivatives | B-cell lymphoma 6 (BCL6) | - | Identified as binders through fragment screening. |
Applications and Future Research Directions in Pyrazolo 1,5 a Pyrimidine Chemistry
Role as Key Building Blocks in Complex Heterocyclic Synthesis
The 3-(chloromethyl)pyrazolo[1,5-a]pyrimidine derivative is an exemplary building block in organic synthesis. The chloromethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups and the construction of more intricate molecular architectures. For instance, it can react with amines, thiols, alcohols, and carbanions to forge new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively.
This reactivity is instrumental in creating libraries of substituted pyrazolo[1,5-a]pyrimidines for screening purposes. The ability to easily diversify the substituent at the 3-position is a key strategy in the synthesis of complex heterocyclic systems. nih.gov Synthetic strategies often involve the initial construction of the core pyrazolo[1,5-a]pyrimidine (B1248293) ring, followed by functionalization. nih.govnih.gov The use of such reactive intermediates is crucial for the efficient assembly of target molecules. nih.govmdpi.com
Development of Novel Therapeutic Agents based on Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comencyclopedia.pub A significant area of research focuses on the development of protein kinase inhibitors, which are critical in treating diseases like cancer. nih.govrsc.orgrsc.org
Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of various kinases, including Tropomyosin receptor kinases (Trk), cyclin-dependent kinases (CDK2), and FMS-like tyrosine kinase 3 (FLT3). mdpi.comnih.govnih.gov Notably, two of the three FDA-approved drugs for NTRK fusion cancers contain a pyrazolo[1,5-a]pyrimidine core. mdpi.comnih.gov The development of these therapeutic agents often relies on creating a diverse library of compounds to explore structure-activity relationships. The 3-(chloromethyl) derivative is an ideal starting point for synthesizing such libraries, enabling modifications that can enhance potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov
| Therapeutic Target | Significance | Example Pyrazolo[1,5-a]pyrimidine-based Drugs |
| Tropomyosin Receptor Kinases (Trk) | Treatment of solid tumors with NTRK gene fusions. | Larotrectinib, Entrectinib, Repotrectinib |
| Cyclin-Dependent Kinases (CDKs) | Cancer therapy by regulating the cell cycle. | Dinaciclib, Roscovitine (analogues) |
| FMS-like Tyrosine Kinase 3 (FLT3) | Treatment of Acute Myeloid Leukemia (AML). | Quizartinib (analogues) |
Applications in Radiopharmaceutical and Imaging Agent Design
The pyrazolo[1,5-a]pyrimidine scaffold has also found application in the design of imaging agents for diagnostics, particularly in oncology. nih.govnih.gov By conjugating the pyrazolo[1,5-a]pyrimidine core with a chelating agent, it is possible to label the molecule with a radionuclide, such as Technetium-99m (99mTc) or Fluorine-18 (18F), for use in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, respectively. nih.govresearchgate.netdoaj.org
The 3-(chloromethyl) group is highly advantageous in this context. It provides a convenient point of attachment for linkers that can be subsequently coupled to chelators or prosthetic groups for radiolabeling. For example, a study reported the synthesis of 99mTc-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging, which showed promising tumor accumulation and clearance properties. nih.govnih.gov The development of new PET imaging agents based on this scaffold is also an active area of research, with studies demonstrating that 18F-labeled derivatives can accumulate in tumors. researchgate.netdoaj.org
Structure-Activity Relationship (SAR) Studies for Optimized Pyrazolo[1,5-a]pyrimidine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For the pyrazolo[1,5-a]pyrimidine scaffold, extensive SAR studies have been conducted to optimize derivatives for various therapeutic targets. mdpi.comnih.govnih.gov
Key findings from SAR studies on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors include:
Hinge-Binding Interaction: The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core are often crucial for forming hydrogen bonds with the hinge region of the kinase active site. mdpi.com
Substituent Effects: The nature and position of substituents on the bicyclic ring system significantly impact potency and selectivity. For instance, in Trk inhibitors, the introduction of a carboxamide group can enhance activity, while the addition of a morpholine (B109124) group can improve selectivity. mdpi.com
Physicochemical Properties: Modifications to the scaffold can be used to fine-tune physicochemical properties like lipophilicity, which in turn affects metabolic stability and in vivo efficacy. mdpi.com
The 3-(chloromethyl) group enables systematic modifications at this position, allowing researchers to probe the effects of different functionalities on biological activity and thereby build a comprehensive SAR profile.
Prospects for Advanced Functionalized Pyrazolo[1,5-a]pyrimidine Derivatives
The future of pyrazolo[1,5-a]pyrimidine chemistry is bright, with numerous avenues for exploration. The development of more efficient and environmentally friendly synthetic methods, such as multicomponent and pericyclic reactions, will continue to be a focus. nih.gov There is also significant potential in creating multifunctional molecules by incorporating the pyrazolo[1,5-a]pyrimidine scaffold into hybrid compounds, for example, by linking it to other pharmacophores or to targeting moieties. nih.gov
The investigation of pyrazolo[1,5-a]pyrimidines in materials science, leveraging their photophysical properties, is another emerging area. nih.govencyclopedia.pubdocumentsdelivered.com The ability to functionalize the core structure, facilitated by reactive intermediates like this compound, will be key to developing novel fluorescent probes and other advanced materials. documentsdelivered.com Furthermore, ongoing research into their therapeutic applications is expected to yield new drug candidates with improved efficacy and safety profiles for a range of diseases. nih.govrsc.org
Q & A
Q. Table 1. Comparison of Synthetic Routes for Pyrazolo[1,5-a]pyrimidines
| Method | Conditions | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Conventional heating | Reflux, ceric ammonium nitrate | 60–75 | Moderate | |
| Ultrasonic irradiation | KHSO₄, aqueous ethanol, 40°C | 70–85 | High | |
| One-pot catalysis | Novel catalyst, 80°C, 3 steps | 65–78 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
